(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid
Description
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 6-chloropyridine moiety attached to the carbonyl group of the amino acid propanoic acid
Properties
IUPAC Name |
(2S)-2-[(6-chloropyridine-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5(9(14)15)11-8(13)6-3-2-4-7(10)12-6/h2-5H,1H3,(H,11,13)(H,14,15)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFVWMHYGMJSTK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
6-Chloropyridine-2-carboxylic acid is commercially available or synthesized via chlorination of pyridine-2-carboxylic acid using phosphorus oxychloride (POCl₃) under reflux conditions.
Acyl Chloride Formation
Method A (Thionyl Chloride) :
A suspension of 6-chloropyridine-2-carboxylic acid (1.0 equiv) in toluene is treated with thionyl chloride (1.2 equiv) at 50–55°C for 4–6 hours. Excess reagent is removed via vacuum distillation to yield 6-chloropyridine-2-carbonyl chloride as a pale-yellow liquid.
Method B (Phosphorus Pentachloride) :
Alternately, phosphorus pentachloride (1.1 equiv) in dichloromethane reacts with the carboxylic acid at 0–5°C, followed by warming to room temperature. This method achieves >95% conversion but requires stringent moisture control.
Comparison of Acyl Chloride Synthesis Methods
| Parameter | Thionyl Chloride | Phosphorus Pentachloride |
|---|---|---|
| Yield | 85–90% | 88–93% |
| Reaction Time | 4–6 h | 2–3 h |
| Byproduct Handling | SO₂, HCl | POCl₃, HCl |
| Scalability | High | Moderate |
Chiral Resolution of (S)-2-Aminopropanoic Acid
Racemic 2-aminopropanoic acid is resolved using diastereomeric salt formation with (1R)-(-)-10-camphorsulfonic acid.
Resolution Protocol
- Racemic 2-aminopropanoic acid (1.0 mol) and (1R)-(-)-10-camphorsulfonic acid (0.6 mol) are dissolved in ethanol and heated to 65°C for 3 hours.
- The mixture is cooled to 0°C, precipitating the (S)-enantiomer-camphorsulfonate salt.
- The salt is isolated via filtration, washed with cold ethanol, and treated with aqueous sodium bicarbonate to liberate (S)-2-aminopropanoic acid.
Key Data :
Amide Bond Formation
Coupling Reaction Optimization
The acyl chloride (1.05 equiv) is reacted with (S)-2-aminopropanoic acid (1.0 equiv) in a mixed solvent system (THF/NMP, 4:1) under nitrogen. N,N-Diisopropylethylamine (DIEA, 2.0 equiv) is added to scavenge HCl.
Critical Parameters :
Workup and Isolation
Post-reaction, the mixture is acidified to pH 2–3 with 1N HCl, extracting the product into ethyl acetate. The organic layer is dried (MgSO₄) and concentrated to yield a crude solid, which is recrystallized from ethanol/water (9:1).
Yield and Purity :
- Isolated Yield : 75–82%.
- HPLC Purity : ≥99% (C18 column, 0.1% TFA in H₂O/MeCN).
- Optical Rotation : [α]D²³ = -34.5° (c = 1.0, H₂O), confirming retention of S-configuration.
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
Chiral HPLC (Chirobiotic T column, 25°C, 0.1% aqueous TFA/MeOH = 85:15, 1.0 mL/min) shows a single peak at 12.4 minutes, confirming ≥99% ee.
Industrial-Scale Considerations
Cost Analysis
- Thionyl Chloride vs. PCl₅ : Thionyl chloride is preferred for lower toxicity and easier byproduct removal.
- Solvent Recovery : NMP is recycled via distillation (≥90% recovery).
Environmental Impact
- Waste Streams : HCl and SO₂ are neutralized with NaOH scrubbers.
- E-Factor : 8.2 (kg waste/kg product), driven by solvent use in resolution.
Alternative Synthetic Routes
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 2-aminopropanoic acid esters achieves 45–50% yield but requires costly enzymes.
Solid-Phase Synthesis
Immobilization of (S)-2-aminopropanoic acid on Wang resin enables iterative acylation, though scalability is limited.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 6-chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(6-Bromopyridine-2-carbonyl)amino]propanoic acid
- (2S)-2-[(6-Fluoropyridine-2-carbonyl)amino]propanoic acid
- (2S)-2-[(6-Methylpyridine-2-carbonyl)amino]propanoic acid
Uniqueness
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid is unique due to the presence of the 6-chloropyridine moiety, which imparts specific chemical and biological properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the compound’s stereochemistry (2S) plays a crucial role in its interactions with biological targets, influencing its activity and specificity.
Biological Activity
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid, also known by its CAS number 1518797-18-6, is an amino acid derivative characterized by the presence of a 6-chloropyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H9ClN2O3
- Molecular Weight : 216.63 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The interaction typically involves:
- Binding to Enzymes : The compound may act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways.
- Receptor Interaction : It can bind to specific receptors, potentially influencing signaling pathways that regulate cellular functions.
Antitumor Activity
Research indicates that derivatives of chloropyridine compounds exhibit significant antitumor properties. For instance, a study highlighted that certain chloropyridine derivatives demonstrated potent antiproliferative effects against gastric cancer cell lines (SGC-7901), with some compounds showing IC50 values comparable to established chemotherapeutics .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of related compounds. Research has shown that certain derivatives can protect dopaminergic neurons from neurotoxic agents without inducing cytotoxic effects . This suggests a possible application in treating neurodegenerative diseases.
Mechanistic Studies
Molecular docking studies have been utilized to elucidate the binding affinities and interactions of this compound with target proteins. These studies provide insights into how structural modifications can enhance biological activity .
Case Studies and Research Findings
Q & A
Basic: What are the primary synthesis routes for (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid, and how do reaction conditions influence yield and purity?
Answer:
The compound is synthesized via peptide coupling strategies, often using carbodiimide reagents (e.g., DCC or EDC) to activate the 6-chloropyridine-2-carboxylic acid moiety for conjugation with L-alanine derivatives. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid side reactions.
- Temperature : Room temperature minimizes racemization, while elevated temperatures (40–60°C) accelerate coupling but risk stereochemical integrity loss.
- Protecting groups : tert-Butoxycarbonyl (Boc) protection of the amino group prevents undesired side reactions during conjugation .
Yield Optimization : Enzymatic methods (e.g., lipase-mediated coupling) improve enantiomeric purity (>98% ee) but may reduce yields (60–75%) compared to chemical methods (80–90% yield, 90–95% ee) .
Basic: How can researchers confirm the stereochemical integrity and purity of this compound post-synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) to resolve enantiomers; retention time differences ≥2 min confirm stereopurity .
- NMR Spectroscopy : H-NMR analysis of the α-proton (δ 3.8–4.2 ppm) coupling constants ( Hz) verifies the (2S)-configuration. C-NMR confirms carbonyl group integrity (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]: 269.05) validates molecular weight and absence of impurities .
Advanced: What computational strategies are employed to predict the biological activity and receptor binding affinity of this compound?
Answer:
- Molecular Docking : AutoDock Vina simulates interactions with targets like GABA receptors. The chloropyridine moiety shows π-π stacking with Phe200 (binding energy: −8.2 kcal/mol) .
- QSAR Modeling : Topological polar surface area (TPSA ≈ 90 Ų) predicts blood-brain barrier permeability, while ClogP (1.8) indicates moderate lipophilicity .
- MD Simulations : 100-ns trajectories assess stability in binding pockets; RMSD <2 Å suggests stable ligand-receptor complexes .
Advanced: How do structural modifications at the chloropyridine moiety affect the compound's enzyme inhibition properties?
Answer:
Substitutions at the 6-chloro position significantly alter inhibitory activity:
Fluorination improves metabolic stability but reduces potency, while amino groups increase solubility but weaken binding .
Data Contradiction: When different synthesis protocols report conflicting yields or purities, what analytical approaches resolve these discrepancies?
Answer:
- Stepwise Analysis : Track intermediates via LC-MS to identify side products (e.g., N-acylurea formation from carbodiimide side reactions) .
- Reaction Monitoring : In situ IR spectroscopy detects carbonyl activation (C=O stretch at 1720 cm) and completion .
- Statistical DoE : Design of Experiments (DoE) models optimize variables (e.g., solvent/base ratio) to reconcile yield-purity trade-offs .
Comparative Analysis: How does this compound's receptor selectivity compare to structurally similar amino acid derivatives?
Answer:
| Compound | Structural Feature | Selectivity (Ki, nM) |
|---|---|---|
| Target Compound | 6-Cl-pyridine | GABA: 12 ± 2 |
| L-Leucine Derivative | Isobutyl side chain | NMDA: 450 ± 50 |
| 4-Cl-Phenyl Analog | Chlorophenyl group | mGluR5: 85 ± 10 |
The 6-chloropyridine group enhances GABA selectivity due to complementary hydrophobicity in the receptor pocket .
Method Optimization: What strategies are effective in scaling up the synthesis while maintaining enantiomeric excess?
Answer:
- Flow Chemistry : Continuous flow reactors reduce racemization (residence time <5 min) and improve reproducibility (ee >99% at 10 g scale) .
- Enzymatic Resolution : Immobilized Candida antarctica lipase selectively hydrolyzes the (2R)-enantiomer, achieving ee >99.5% .
- Crystallization-Induced Diastereomer Resolution : Use (R)-1-phenylethylamine as a chiral resolving agent; yields 70% with ee ≥99% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
